molecular formula C14H13BrN2O3 B8398671 5-bromo-N-(4-methoxybenzyl)-2-nitroaniline

5-bromo-N-(4-methoxybenzyl)-2-nitroaniline

Cat. No.: B8398671
M. Wt: 337.17 g/mol
InChI Key: WEIWUNOIICGLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-methoxybenzyl)-2-nitroaniline is a useful research compound. Its molecular formula is C14H13BrN2O3 and its molecular weight is 337.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

5-bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline

InChI

InChI=1S/C14H13BrN2O3/c1-20-12-5-2-10(3-6-12)9-16-13-8-11(15)4-7-14(13)17(18)19/h2-8,16H,9H2,1H3

InChI Key

WEIWUNOIICGLQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluoro-1-nitrobenzene (500 mg, 2.27 mmol) in DMF (6 mL) was added (4-methoxyphenyl)methanamine (342 mg, 2.5 mmol) and TEA (345 mg, 3.4 mmol). The reaction mixture was then stirred at 120° C. for 30 min under microwave heating. After cooling, the mixture was diluted with water (40 mL) and the resulting precipitate collected by filtration, washed with water and dried in vacuo to give the desired product (750 mg, crude, 97% yield) which was used in next step without further purification. LCMS (m/z): 338.1 [M+H]+
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
342 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
345 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
97%

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